molecular formula C20H21F3N4O4 B2756302 1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097924-64-4

1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2756302
CAS No.: 2097924-64-4
M. Wt: 438.407
InChI Key: GWSPFLWMTDIIMX-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 6-methoxyindole-2-carbonyl group, a piperidine ring, and an imidazolidine-2,4-dione core substituted with a trifluoroethyl group. The piperidine linker likely confers conformational flexibility, optimizing target engagement.

Properties

IUPAC Name

1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O4/c1-31-14-3-2-12-8-16(24-15(12)9-14)18(29)25-6-4-13(5-7-25)26-10-17(28)27(19(26)30)11-20(21,22)23/h2-3,8-9,13,24H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPFLWMTDIIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2034605-52-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H21F3N4O4
  • Molecular Weight : 438.407 g/mol
  • Structure : The compound features a complex structure that integrates an indole moiety with a piperidine and an imidazolidine core, contributing to its unique biological activity.

Anticancer Activity

Research has indicated that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to the compound have shown significant antiproliferative effects against various cancer cell lines. In particular:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
  • Case Study : A study demonstrated that a related indole derivative exhibited a low minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections alongside cancer therapies .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In Vitro Studies : Preliminary studies have shown that related compounds demonstrate activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoroethyl group may enhance membrane permeability, facilitating the compound's entry into microbial cells.

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties:

  • Mechanism : The inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed in studies involving similar compounds. This suggests that the compound could be beneficial in managing inflammatory diseases.

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against MRSA and other pathogens
Anti-inflammatoryInhibits TNF-alpha production

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with proteins involved in cancer progression and inflammation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Activity References
Target Compound Indole + imidazolidine-dione 6-methoxy, trifluoroethyl ~500 (estimated) Kinase inhibition
[1-(4-Fluorophenyl)-1H-indol-5-yl]methanone Indole + thiazole + piperazine 4-fluorophenyl, thiazole 489.56 Kinase/protease inhibition
6-(4-Methylpiperazin-1-yl)-1H-indole Indole + piperazine 6-piperazinyl 215.30 5-HT receptor modulation
1-(3-Iodopyridin-2-yl)ethanone Pyridine + ketone 3-iodo 233.03 Radioimaging precursor
5-Chloroisoxazolo[4,5-b]pyridin-3-amine Isoxazolopyridine 5-chloro, 3-amine 169.57 Antimicrobial

Key Comparative Insights

A. Indole Derivatives

  • Target Compound vs. [1-(4-Fluorophenyl)-1H-indol-5-yl]methanone (): The target’s indole-2-carbonyl group contrasts with the indole-5-carbonyl in . Positional differences in indole substitution (2 vs. 5) may alter binding pocket interactions in kinase targets.
  • Target Compound vs. 6-(4-Methylpiperazin-1-yl)-1H-indole ():
    The piperazine in offers basicity and solubility, whereas the target’s piperidine linker is less polar. The 6-methoxy group on the target’s indole may enhance membrane permeability over the piperazinyl group in , which could favor CNS penetration .

B. Heterocyclic Cores

  • Imidazolidine-2,4-dione vs. Isoxazolopyridine ():
    The imidazolidine-dione core in the target provides hydrogen-bonding sites (carbonyl groups), unlike the isoxazolopyridine in 5-Chloroisoxazolo[4,5-b]pyridin-3-amine. This difference may explain divergent therapeutic applications (e.g., enzyme inhibition vs. antimicrobial activity) .

C. Substituent Effects

  • Trifluoroethyl vs. Halogenated Groups ():
    The trifluoroethyl group in the target improves metabolic stability compared to halogenated analogs (e.g., 3-iodo in or chloro in ). However, chloro or bromo substituents (e.g., in ’s 5-Bromo-2-chloro-benzoyl chloride) may enhance covalent binding to targets like proteases .

Research Implications

Further studies should prioritize:

Target Profiling: Screening against kinase panels (e.g., EGFR, VEGFR).

ADME Optimization: Balancing trifluoroethyl-induced lipophilicity with solubility-enhancing groups (e.g., morpholine, ).

Synthetic Refinement: Adopting high-yield methods from (e.g., pyridinium iodide-mediated couplings) .

Q & A

Q. What synthetic methodologies are employed to construct the indole-2-carbonyl-piperidine moiety in this compound?

The indole-2-carbonyl-piperidine core is synthesized via Fischer indole synthesis followed by acylation. For example, 3-formyl-indole derivatives are condensed with piperidine precursors under acidic conditions (e.g., acetic acid with sodium acetate) to form the carbonyl linkage . Subsequent trifluoroethyl group introduction may involve nucleophilic substitution or reductive amination under controlled conditions .

Q. Which analytical techniques confirm the regiochemistry and stereochemistry of intermediates?

HRMS and NMR (1^1H, 13^13C, and 2D techniques like COSY/NOESY) resolve regiochemical and stereochemical outcomes. X-ray crystallography is used for absolute configuration determination in crystalline intermediates .

Q. What preliminary assays assess biological activity?

Competitive receptor binding assays (e.g., 125^{125}I-CGRP) measure antagonism potency. Functional assays (e.g., cAMP inhibition in HEK-293 cells expressing CGRP receptors) evaluate efficacy .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproducts during imidazolidine-2,4-dione cyclization?

Design of Experiments (DoE) systematically varies temperature, catalyst concentration, and solvent polarity. Flow chemistry systems enhance mixing efficiency and reduce side reactions (e.g., dimerization) . Statistical modeling (e.g., partial least squares regression) identifies critical yield factors .

Q. How are species-specific receptor affinity discrepancies addressed?

Comparative binding studies across species (human, rhesus, rat) using homologous receptors reveal structural determinants of affinity. Molecular dynamics simulations guide analog design for cross-species activity .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

PK-PD modeling integrates plasma concentration data (LC-MS/MS) with effect measurements (e.g., capsaicin-induced blood flow inhibition). Prodrug formulations may improve bioavailability .

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